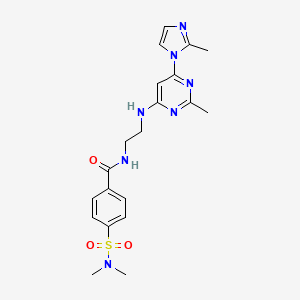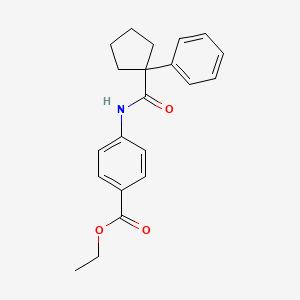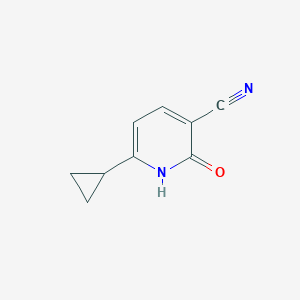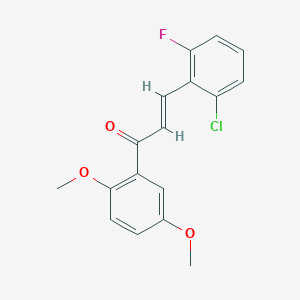
4-(3-chlorophenyl)-3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, etc .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound is part of a series of novel pyrazoline derivatives synthesized through methods such as microwave-assisted synthesis. These compounds, including variations of pyrazoline, have been evaluated for their anti-inflammatory and antibacterial activities. A study highlighted the synthesis of similar compounds and their biological evaluation, finding significant anti-inflammatory and antibacterial properties in some derivatives (Ravula et al., 2016).
Structural Characterization
Research has been conducted on the structural characterization of isostructural pyrazoline derivatives, including those with similar chemical structures. These studies involve crystallization and single-crystal diffraction, providing insights into the molecular structures and conformational behavior of these compounds (Kariuki et al., 2021).
Optical and Fluorescence Properties
Some derivatives of pyrazoline exhibit unique optical properties. A study examined the relationship between the structure and properties of 2-pyrazoline derivatives, revealing their potential in applications like fluorescence and non-linear optical properties. The 4-nitro derivative, in particular, showed liquid crystalline behavior (Barberá et al., 1998).
Anticancer and Antimicrobial Potential
The synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, similar in structure to the compound , has been explored for their potential as anticancer and antimicrobial agents. These compounds were tested for their efficacy against various cancer cell lines and pathogenic strains, showing promising results (Katariya et al., 2021).
Molecular Docking and Quantum Chemical Calculations
Advanced techniques like molecular docking and quantum chemical calculations have been employed to study the properties and potential applications of pyrazoline derivatives. These studies provide a deeper understanding of the molecular interactions and stability of these compounds, which is crucial for their application in fields like drug discovery (Viji et al., 2020).
Electroluminescent Properties
Research into the electroluminescent properties of pyrazoline derivatives indicates potential applications in organic light-emitting diodes (OLEDs). Studies have synthesized and tested various pyrazoline compounds, finding them effective as blue light-emitting materials for OLEDs (Lu et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c1-10-15(11-4-2-5-12(17)8-11)16(18)20(19-10)13-6-3-7-14(9-13)21(22)23/h2-9H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPLRSGQCOPSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC(=CC=C2)Cl)N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[4-(4-Fluorophenyl)piperazinyl]-2-hydroxypropoxy}phenyl phenyl ketone](/img/structure/B2823255.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2823257.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide](/img/structure/B2823261.png)
![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2823262.png)
![6-chloro-N-methyl-N-{[4-(morpholin-4-yl)phenyl]methyl}pyridazine-3-carboxamide](/img/structure/B2823263.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2823264.png)
![N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide](/img/structure/B2823266.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2823269.png)


![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)
